molecular formula C19H24N4O2S B6766861 N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine

Cat. No.: B6766861
M. Wt: 372.5 g/mol
InChI Key: AMYIPEHNQDUZBM-UHFFFAOYSA-N
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Description

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a phenyl group, and a cyclohepta[d]pyrimidine moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c24-26(25)12-4-11-23(26)16-9-7-15(8-10-16)13-20-19-17-5-2-1-3-6-18(17)21-14-22-19/h7-10,14H,1-6,11-13H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYIPEHNQDUZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CN=C2NCC3=CC=C(C=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine typically involves multiple steps, starting with the preparation of the thiazolidine ring. This can be achieved through the reaction of a suitable amine with a thioamide under oxidative conditions to form the 1,1-dioxo-1,2-thiazolidine structure. The phenyl group is then introduced via a Friedel-Crafts alkylation reaction, followed by the formation of the cyclohepta[d]pyrimidine ring through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the oxidative formation of the thiazolidine ring and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions for the subsequent steps.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be further oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify the oxidation state of the thiazolidine ring or other parts of the molecule.

    Substitution: Various substituents can be introduced at different positions on the phenyl or pyrimidine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are involved in key biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-4-amine stands out due to its combination of a thiazolidine ring and a cyclohepta[d]pyrimidine moiety, which is not commonly found in other compounds

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